5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide
Description
5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a quinazolinone moiety, a sulfonamide group, and multiple chloro and methoxy substituents. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
5-chloro-N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O4S/c1-13-25-18-6-4-3-5-16(18)22(28)27(13)15-8-9-17(24)19(12-15)26-32(29,30)21-11-14(23)7-10-20(21)31-2/h3-12,26H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVCAQNTNQWPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Chloro and Methoxy Groups: Chlorination and methoxylation reactions are performed on the aromatic rings using reagents such as thionyl chloride for chlorination and sodium methoxide for methoxylation.
Sulfonamide Formation: The final step involves the reaction of the quinazolinone derivative with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.
Substitution: The chloro groups on the aromatic rings can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide is investigated for its potential therapeutic effects. It may exhibit antibacterial, antifungal, or anticancer activities due to its ability to interfere with specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents targeting epidermal growth factor receptor (EGFR).
Uniqueness
5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide is unique due to its combination of a quinazolinone core and a sulfonamide group, which provides a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets compared to simpler sulfonamides or quinazoline derivatives.
Biological Activity
5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide is a synthetic compound belonging to the class of quinazolinone derivatives. Quinazolinones are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C22H17ClN4O5S
- Molecular Weight : 484.9 g/mol
- CAS Number : 899758-47-5
The biological activity of 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide is primarily attributed to its interaction with specific molecular targets. The compound may inhibit various enzymes and receptors involved in critical biological pathways, leading to its pharmacological effects.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation and pain pathways.
- Receptor Modulation : It may interact with receptors associated with pain and inflammation, potentially modulating their activity.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may be effective against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderately effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Candida albicans | Moderate effectiveness |
Anti-inflammatory Activity
Studies have shown that compounds within the quinazolinone class can exhibit anti-inflammatory effects through COX inhibition. The specific compound may demonstrate comparable efficacy to established anti-inflammatory drugs.
Anticancer Potential
Quinazolinones are being investigated for their anticancer properties due to their ability to modulate cell proliferation pathways. The presence of the quinazolinone moiety in this compound suggests potential anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study assessed the antimicrobial potential of several quinazolinone derivatives against common bacterial strains. The results indicated that compounds with similar structures to 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide exhibited significant inhibition against both Gram-positive and Gram-negative bacteria . -
Anti-inflammatory Evaluation :
Another research focused on evaluating the anti-inflammatory activity of quinazolinone derivatives through COX inhibition assays. The findings suggested that certain derivatives showed IC50 values lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising therapeutic profile . -
Anticancer Activity Assessment :
Research conducted on similar quinazolinone compounds demonstrated their effectiveness in inhibiting cancer cell lines through mechanisms such as apoptosis and inhibition of angiogenesis . This suggests that 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide could possess similar anticancer properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
